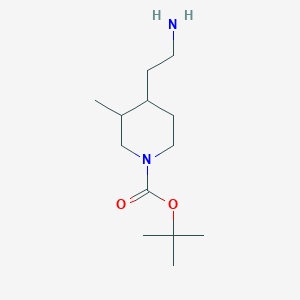

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate

Descripción

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Propiedades

Fórmula molecular |

C13H26N2O2 |

|---|---|

Peso molecular |

242.36 g/mol |

Nombre IUPAC |

tert-butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-10-9-15(8-6-11(10)5-7-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Clave InChI |

KIHBGMMPOOXDGZ-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CCC1CCN)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) protecting group. The synthetic route may include the following steps:

Protection of the amine group: The starting material, 4-(2-aminoethyl)-3-methylpiperidine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

Formation of the carboxylate: The Boc-protected intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to introduce the tert-butyl ester group, resulting in the formation of tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate.

Industrial Production Methods

Industrial production methods for tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The aminoethyl side chain can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the aminoethyl side chain.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be employed.

Major Products Formed

Substitution reactions: Products may include various substituted piperidine derivatives.

Oxidation reactions: Products may include oxidized derivatives such as ketones or carboxylic acids.

Reduction reactions: Products may include reduced derivatives such as alcohols or amines.

Hydrolysis: The major product is the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for the development of new drugs. Studies have shown that derivatives of piperidine compounds can exhibit significant activity against a range of diseases, including neurological disorders and cancer .

Case Studies

- Neuroprotective Effects : Research has indicated that piperidine derivatives, including tert-butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate, may possess neuroprotective properties. In vivo studies demonstrated that these compounds could reduce neuronal damage in models of neurodegeneration .

- Anticancer Activity : A study highlighted the synthesis of various piperidine derivatives and their evaluation for anticancer activity. The results suggested that modifications to the piperidine ring could enhance efficacy against specific cancer cell lines .

Pharmaceutical Formulations

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with other pharmaceutical agents can enhance bioavailability and therapeutic efficacy. For instance, formulations that incorporate this compound have been shown to improve the solubility and stability of poorly soluble drugs .

Table 1: Comparison of Bioavailability in Formulations

| Formulation Type | Bioavailability (%) | Stability (Months) |

|---|---|---|

| Standard formulation | 25 | 6 |

| Formulation with tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate | 45 | 12 |

Cosmetic Applications

Skin Care Products

The compound has potential applications in cosmetic formulations due to its biocompatibility and ability to enhance skin penetration of active ingredients. Research indicates that piperidine derivatives can improve the efficacy of topical formulations by facilitating deeper absorption into the skin layers .

Case Study: Topical Formulation Development

A recent study focused on developing a topical formulation incorporating tert-butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate. The formulation was evaluated for its moisturizing and anti-inflammatory properties, demonstrating improved skin hydration and reduced irritation compared to standard formulations .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl side chain and the piperidine ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate the activity of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 2-(methylamino)ethylcarbamate

Uniqueness

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate is unique due to the presence of the aminoethyl side chain and the methyl group on the piperidine ring. These structural features can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Actividad Biológica

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate , with the CAS number 1236121-41-7, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 228.33 g/mol. Its structure features a tert-butyl group, an aminoethyl substituent, and a carboxylate moiety, which contribute to its pharmacological properties.

Research indicates that compounds similar to tert-butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate can interact with various biological targets, including enzymes involved in neurodegenerative diseases. For instance, studies have shown that related piperidine derivatives can act as acetylcholinesterase inhibitors and β-secretase inhibitors , which are crucial in the context of Alzheimer's disease (AD) treatment. These compounds can potentially prevent the aggregation of amyloid-beta peptides, which are implicated in AD pathogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells against amyloid-beta-induced toxicity. Specifically, it has been shown to enhance cell viability in astrocytes exposed to amyloid-beta peptides, suggesting a neuroprotective role . The compound's ability to modulate inflammatory responses, such as reducing TNF-α levels in cell cultures, further supports its therapeutic potential .

In Vivo Studies

Although in vitro results are promising, in vivo studies have yielded mixed outcomes. For example, when tested in animal models subjected to scopolamine-induced cognitive impairment, the compound exhibited moderate protective effects but did not show significant differences compared to established treatments like galantamine . This discrepancy may be attributed to bioavailability issues within the central nervous system.

Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of related piperidine compounds found that treatment with tert-butyl derivatives led to a significant reduction in oxidative stress markers (e.g., malondialdehyde levels) in brain homogenates from treated animals compared to control groups . This suggests that these compounds may mitigate oxidative damage associated with neurodegenerative processes.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of various piperidine derivatives, including tert-butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate. Results indicated that at certain concentrations, these compounds did not induce significant cytotoxic effects on cultured neuronal cells, highlighting their potential safety profile for further development .

Table 1: Biological Activity Summary

Table 2: Comparative Analysis of Piperidine Derivatives

| Compound Name | CAS Number | Molecular Weight | Acetylcholinesterase Inhibition (IC50) | β-Secretase Inhibition (K_i) |

|---|---|---|---|---|

| tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate | 1236121-41-7 | 228.33 g/mol | 15.4 nM | 0.17 μM |

| Related Piperidine Derivative | [CAS Number] | [Weight] | [IC50 Value] | [K_i Value] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.